3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorophenyl group, a cyclopropylsulfonyl group, and an azetidinyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using chlorinating agents such as thionyl chloride.
Attachment of the cyclopropylsulfonyl group: This can be done through sulfonylation reactions, where a cyclopropylsulfonyl chloride reacts with the oxadiazole derivative in the presence of a base like triethylamine.
Formation of the azetidinyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, triethylamine for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-(1-(ethylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-(1-(propylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylsulfonyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-3-1-2-9(6-11)13-16-14(21-17-13)10-7-18(8-10)22(19,20)12-4-5-12/h1-3,6,10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEKOQPCNZQBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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